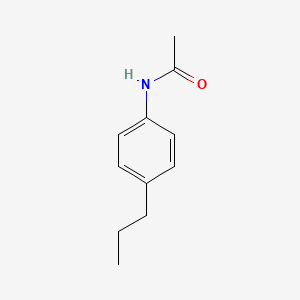

N1-(4-propylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

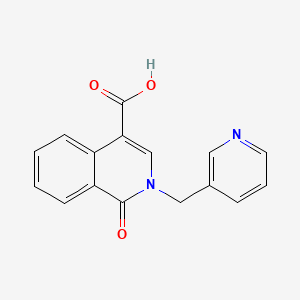

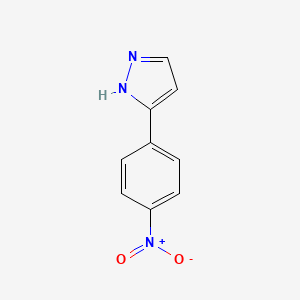

N1-(4-propylphenyl)acetamide is a compound that belongs to the class of acetamides, which are characterized by the presence of an acetamide functional group attached to an aromatic ring. The specific structure and properties of this compound can be inferred from studies on similar acetamide derivatives. These compounds have been the subject of various research studies due to their interesting electronic, biological, and chemical properties.

Synthesis Analysis

The synthesis of acetamide derivatives often involves the acylation of aromatic amines. For instance, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved through the reaction of an aniline derivative with POCl3 in acetate . Similarly, N-(3-Amino-4-methoxyphenyl)acetamide was produced via the hydrogenation of its nitro precursor using a novel Pd/C catalyst . These methods suggest that N1-(4-propylphenyl)acetamide could potentially be synthesized through analogous reactions involving the corresponding aniline derivative and appropriate acylating agents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structure of N-(2-hydroxyphenyl)acetamide and its silylated derivatives were investigated using NMR spectroscopy, X-ray crystal analysis, and DFT methods . The acetamide unit typically exhibits a slight twist relative to the aromatic substituent, as observed in N-(2-Methylphenyl)acetamide . This suggests that the molecular structure of N1-(4-propylphenyl)acetamide would likely show a similar conformational relationship between the acetamide group and the propyl-substituted phenyl ring.

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, often influenced by their functional groups. For instance, the reductive carbonylation of nitrobenzene was used to selectively form N-(4-hydroxyphenyl)acetamide in one pot, demonstrating the reactivity of the nitro group in the presence of a Pd-based catalytic system . The alkylation and nitration of p-acetamidophenol led to the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These reactions highlight the potential reactivity of N1-(4-propylphenyl)acetamide in substitution reactions and its possible transformation into various functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and the nature of substituents on the aromatic ring. Solvatochromism studies on N-(4-Methyl-2-nitrophenyl)acetamide revealed the effects of hydrogen bonding on its IR spectrum and dipole moment in solution . The electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide were evaluated using computational methods, which provided insights into its electron localization functions and intermolecular interactions . These studies suggest that the physical and chemical properties of N1-(4-propylphenyl)acetamide would be similarly affected by its environment and the specific substituents present on the aromatic ring.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Acetamide derivatives, such as those involving silylation and acetylation processes, have been synthesized for various applications, including as intermediates in organic synthesis and pharmaceuticals. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized to explore their structures through spectroscopy and X-ray crystal analysis, showcasing their potential in material science and drug development (Nikonov et al., 2016). Similarly, chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, facilitated by immobilized lipase, represents a methodological advancement in producing intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Catalytic Applications

- Catalytic processes involving acetamide derivatives have been explored for green chemistry applications, such as the synthesis of N-(3-amino-4-methoxyphenyl)acetamide via hydrogenation, demonstrating the efficiency of novel catalysts in producing important intermediates for dyes and pharmaceuticals (Qun-feng, 2008).

Antioxidant Activity

- Coordination complexes constructed from acetamide derivatives have been analyzed for their antioxidant activities, showcasing the potential health and therapeutic benefits of these compounds. Studies reveal that such complexes can present significant antioxidant properties, indicating their potential in medical and biological applications (Chkirate et al., 2019).

Anticancer and Analgesic Activities

- Research into acetamide derivatives has also extended into pharmacological evaluations, with studies on synthesized acetamide compounds revealing potential anticancer, anti-inflammatory, and analgesic activities. This includes investigations into the efficacy of these compounds against specific cancer cell lines and their mechanism of action in pain relief and inflammation control (Rani et al., 2014).

Antimicrobial Evaluation

- The antimicrobial properties of acetamide derivatives have been evaluated, with certain compounds showing significant activity against various microbial species. This highlights the potential of acetamide derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens (Gul et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-propylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)12-9(2)13/h5-8H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQXWLXWAUYDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876498 |

Source

|

| Record name | ACETAMIDE, N-(4-PROPYLPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-propylphenyl)acetamide | |

CAS RN |

20330-99-8 |

Source

|

| Record name | ACETAMIDE, N-(4-PROPYLPHENYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)